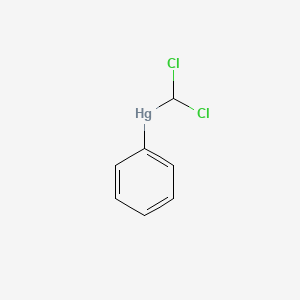
Mercury, (dichloromethyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (dichloromethyl)phenyl- is an organomercury compound with the chemical formula C7H5Cl2Hg. It is a white solid that is soluble in organic solvents. This compound is known for its use as a source of dichlorocarbene, which is utilized in various organic synthesis reactions .
Preparation Methods
The compound is typically prepared by treating phenylmercuric chloride with sources of dichlorocarbene. These sources include the base/haloform reaction and the thermolysis of sodium trichloroacetate . The reaction conditions involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Chemical Reactions Analysis
Mercury, (dichloromethyl)phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the mercury-carbon bond.
Cyclopropanation Reactions: It is used as a source of dichlorocarbene in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include bases, haloforms, and sodium trichloroacetate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mercury, (dichloromethyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is studied for its potential effects and interactions with biological molecules.
Industry: The compound is used in the production of certain industrial chemicals and materials
Mechanism of Action
The mechanism by which mercury, (dichloromethyl)phenyl- exerts its effects involves the formation of dichlorocarbene, which is a highly reactive intermediate. This intermediate can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the dichlorocarbene intermediate .
Comparison with Similar Compounds
Mercury, (dichloromethyl)phenyl- can be compared with other similar organomercury compounds, such as:
Phenyl(trichloromethyl)mercury: This compound has a similar structure but contains an additional chlorine atom.
Phenyl(bromodichloromethyl)mercury: This compound has a bromine atom instead of one of the chlorine atoms.
Bis(trichloromethyl)mercury: This compound contains two trichloromethyl groups instead of one.
The uniqueness of mercury, (dichloromethyl)phenyl- lies in its specific reactivity and applications in organic synthesis, particularly in the formation of cyclopropane rings.
Properties
CAS No. |
10175-28-7 |
|---|---|
Molecular Formula |
C7H6Cl2Hg |
Molecular Weight |
361.62 g/mol |
IUPAC Name |
dichloromethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHCl2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChI Key |
JJGFOGPEIRXKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















